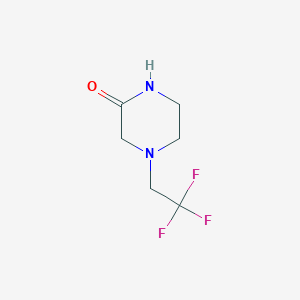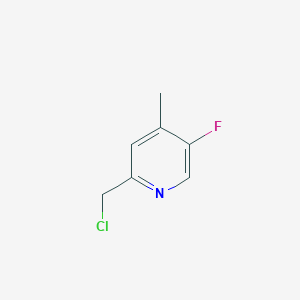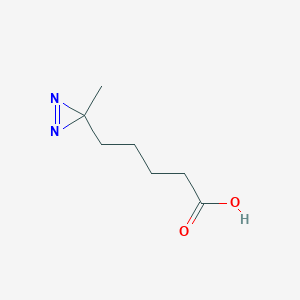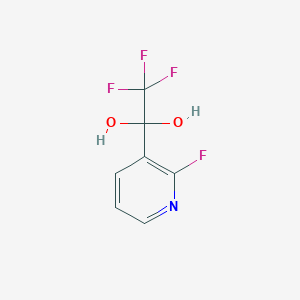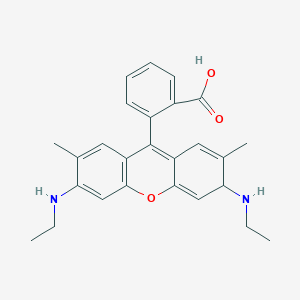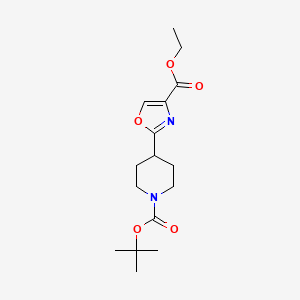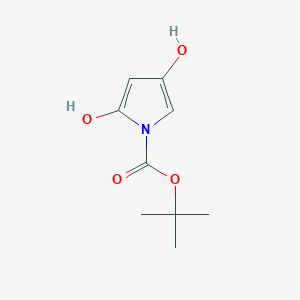
tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate: is an organic compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of tert-butyl and carboxylate groups, which influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Pyrrole, tert-butyl chloroformate, triethylamine.
Reaction Conditions: The reaction is conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: Pyrrole is dissolved in an appropriate solvent (e.g., dichloromethane), followed by the addition of triethylamine. tert-Butyl chloroformate is then added dropwise with continuous stirring. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydropyrrole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or catalyst.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and natural product analogs.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in modulating biological pathways and interacting with specific enzymes or receptors.
Medicine: The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Comparison: tert-Butyl 2,4-dihydroxy-1H-pyrrole-1-carboxylate is unique due to the presence of hydroxyl groups at the 2 and 4 positions, which significantly influence its reactivity and biological activity. In contrast, tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate lacks these hydroxyl groups, resulting in different chemical behavior and applications. Similarly, tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has an oxo group, which alters its electronic properties and reactivity compared to the 2,4-dihydroxy derivative.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
tert-butyl 2,4-dihydroxypyrrole-1-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4-5,11-12H,1-3H3 |
InChI Key |
VNMONXKYHFLGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
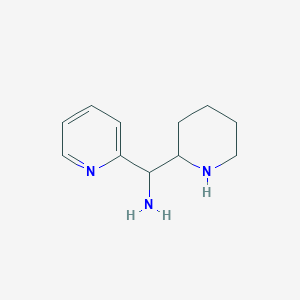
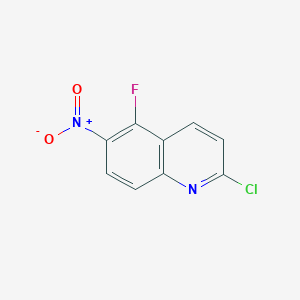
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
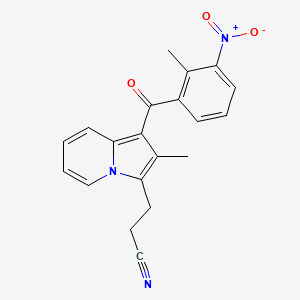
![Benzo[g]cinnoline](/img/structure/B12974435.png)
